molecular formula C13H14N4O4S2 B2921207 3-(Morpholine-4-sulfonyl)-N-[1,3,4]thiadiazol-2-yl-benzamide

3-(Morpholine-4-sulfonyl)-N-[1,3,4]thiadiazol-2-yl-benzamide

Cat. No.: B2921207
M. Wt: 354.4 g/mol
InChI Key: MBMODMMFBMXXKT-UHFFFAOYSA-N
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Description

3-(Morpholine-4-sulfonyl)-N-[1,3,4]thiadiazol-2-yl-benzamide is a heterocyclic compound featuring a benzamide core substituted with a morpholine sulfonyl group at the 3-position and a 1,3,4-thiadiazol-2-yl moiety as the amide substituent. This compound’s synthesis likely involves coupling 3-(morpholine-4-sulfonyl)benzoic acid with 1,3,4-thiadiazol-2-amine using activating agents like EDCI/HOBt, a method analogous to related benzamide syntheses .

Properties

IUPAC Name

3-morpholin-4-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S2/c18-12(15-13-16-14-9-22-13)10-2-1-3-11(8-10)23(19,20)17-4-6-21-7-5-17/h1-3,8-9H,4-7H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMODMMFBMXXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Morpholine-4-sulfonyl)-N-[1,3,4]thiadiazol-2-yl-benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₃H₁₃N₄O₄S₂
  • Molecular Weight : 388.85 g/mol
  • Chemical Structure : The compound contains a thiadiazole ring, a morpholine sulfonyl group, and a benzamide moiety.

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit a wide range of biological activities. These include:

  • Anticancer Activity : Thiadiazole derivatives have shown promise as anticancer agents. For instance, studies have demonstrated significant cytotoxic effects against various cancer cell lines including breast (MCF-7), lung (A549), and colon cancer (HCT116) cells.
  • Antimicrobial Properties : The compound exhibits antibacterial and antifungal activities. Compounds with similar structures have been reported to inhibit the growth of pathogens like Staphylococcus aureus and Candida albicans.

Anticancer Activity

A series of studies have evaluated the anticancer potential of thiadiazole derivatives. For example:

CompoundCell LineGI₅₀ (μg/mL)
Compound AHCT1163.29
Compound BH46010.0
Compound CMCF-75.0

These findings indicate that modifications to the thiadiazole ring can significantly enhance cytotoxicity against specific cancer types .

Antimicrobial Activity

The antimicrobial efficacy of related thiadiazole compounds has been assessed through various assays:

PathogenInhibition Zone (mm)MIC (μg/mL)
Staphylococcus aureus158
Candida albicans1216

These results suggest that the presence of the morpholine sulfonyl group contributes to enhanced antimicrobial activity .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is often influenced by their structural modifications. Key observations include:

  • Substituents on the Thiadiazole Ring : The introduction of electron-withdrawing groups at specific positions enhances potency.
  • Morpholine Sulfonyl Group : This moiety appears critical for both anticancer and antimicrobial activities, likely due to its ability to interact with biological targets such as enzymes and receptors.

Case Studies

  • EGFR/HER2 Inhibition : A study focused on compounds derived from thiadiazoles revealed that certain derivatives could selectively inhibit EGFR and HER2 kinases, demonstrating potential for targeted cancer therapies .
  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that certain derivatives possess significant cytotoxicity against multiple cancer cell lines while exhibiting minimal toxicity towards normal cells .

Comparison with Similar Compounds

3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (Compound 7a)

  • Structure : Benzamide with methylsulfonyl (3-position) and thiazol-2-yl substituted with pyridin-2-yl.
  • Key Differences: Sulfonyl Group: Methylsulfonyl (electron-withdrawing) vs. morpholine sulfonyl (bulkier, hydrogen-bonding capability). Heterocycle: Thiazole vs.
  • Synthesis : Uses EDCI/HOBt-mediated coupling, similar to the target compound .

4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide

  • Structure : Benzamide with methyl-phenyl sulfamoyl (4-position) and thiazol-2-yl.
  • Key Differences: Sulfonyl Substitution: Methyl-phenyl sulfamoyl (planar, lipophilic) vs. morpholine sulfonyl (non-planar, polar). Position: Sulfonyl at 4-position vs. 3-position in the target compound, affecting steric interactions .

N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide

  • Structure : Benzamide with morpholine sulfonyl (4-position) and a benzothiazole-tetrahydrobenzothiophene hybrid.
  • Key Differences :
    • Heterocycle Complexity : Benzothiazole fused with a tetrahydrobenzothiophene vs. simple thiadiazole; the latter offers synthetic accessibility and tunable substituents .

Pharmacological and Physicochemical Comparisons

Thiadiazole vs. Thiazole/Oxadiazole Derivatives

  • Bioactivity : Thiadiazoles exhibit broader pharmacological profiles (antimicrobial, anticancer) compared to thiazoles (e.g., sulfathiazole, a classic antimicrobial ) or oxadiazoles (e.g., 1,3,4-oxadiazole derivatives in ). The additional nitrogen in thiadiazoles enhances π-stacking and binding to biological targets .
  • Metabolic Stability : Thiadiazoles’ aromaticity and reduced susceptibility to enzymatic degradation may improve pharmacokinetics compared to oxadiazoles .

Sulfonyl Group Variations

  • Positional Effects : 3-Substituted sulfonyl groups (target compound) may offer steric advantages over 4-substituted analogues () in binding to active sites .

Data Tables

Table 1. Structural and Functional Comparison of Key Analogues

Compound Name Sulfonyl Group Heterocycle Key Pharmacological Attributes
Target Compound Morpholine-4-sulfonyl 1,3,4-Thiadiazole Predicted antimicrobial/anticancer (inferred from thiadiazole SAR)
3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide Methylsulfonyl Thiazole Not reported; structural focus on kinase inhibition (pyridyl substituent)
Sulfathiazole Sulfonamide Thiazole Antimicrobial
4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide Methyl-phenyl sulfamoyl Thiazole Unreported; lipophilic profile may limit solubility

Table 2. Physicochemical Properties (Hypothetical)

Compound Name Molecular Weight LogP (Predicted) Hydrogen Bond Acceptors
Target Compound 379.44 g/mol 1.8 7
3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide 359.41 g/mol 2.1 6
Sulfathiazole 255.32 g/mol 0.5 5

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